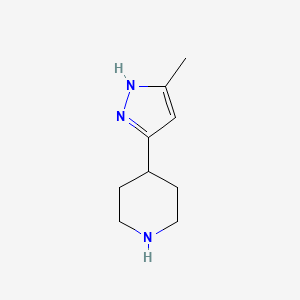

4-(5-methyl-1H-pyrazol-3-yl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

4-(5-methyl-1H-pyrazol-3-yl)piperidine |

InChI |

InChI=1S/C9H15N3/c1-7-6-9(12-11-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3,(H,11,12) |

InChI Key |

SYXPRJXSVOCVHX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1)C2CCNCC2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 4 5 Methyl 1h Pyrazol 3 Yl Piperidine Analogs

Exploration of Substituent Effects on Biological Activity

The biological activity of 4-(5-methyl-1H-pyrazol-3-yl)piperidine analogs is highly sensitive to the nature and position of substituents on both the pyrazole (B372694) and piperidine (B6355638) rings. Medicinal chemistry campaigns have systematically explored these modifications to enhance potency, selectivity, and pharmacokinetic properties.

On the pyrazole ring, the methyl group at the C5 position is often a crucial anchor for activity. Alterations at the N1 position of the pyrazole have been shown to significantly impact biological outcomes. For instance, in the pursuit of soluble epoxide hydrolase (sEH) inhibitors, a series of N-substituted piperidine derivatives with a pyrazole core were synthesized and evaluated. rsc.org The introduction of a phenylsulfonamide moiety at the N1 position of the pyrazole, coupled with various urea (B33335) and amide derivatives on the piperidine nitrogen, led to compounds with potent inhibitory activity. rsc.org

The piperidine ring offers another key vector for modification. N-acylation of the piperidine nitrogen is a common strategy to modulate activity. In the context of sEH inhibition, the introduction of urea-based substituents on the piperidine nitrogen resulted in compounds with IC50 values in the low micromolar range. rsc.org Specifically, compounds bearing an N-acyl group on the piperidine showed varied potencies depending on the nature of the acyl group. rsc.org

Furthermore, in the development of antibacterial agents mimicking aminoglycosides, the substitution pattern on a piperidine core was found to be critical for activity. youtube.com While not the exact this compound scaffold, these studies on 3,5-diamino-piperidine derivatives highlight the importance of the substitution pattern on the piperidine ring for target interaction and antibacterial efficacy. youtube.com

The following interactive data table summarizes representative substituent effects on the biological activity of 4-(1H-pyrazol-5-yl)piperidine analogs, drawing from studies on related scaffolds to illustrate key SAR principles.

| Compound | R1 (Pyrazole N1) | R2 (Piperidine N) | Biological Target | Activity (IC50/EC50) |

| A | H | Boc | Intermediate | N/A |

| B | 4-methylphenyl | Boc | Intermediate | N/A |

| C | 3-methylphenyl | Boc | Intermediate | N/A |

| D | 2-fluorophenyl | Boc | Intermediate | N/A |

| E | 4-(sulfanilamide)phenyl | Urea derivative | sEH | 0.220 µM |

| F | 4-(sulfanilamide)phenyl | Amide derivative | sEH | - |

This table is a representative summary based on data from analogous series and is intended for illustrative purposes.

Conformational Analysis and its Impact on Receptor Binding

The three-dimensional conformation of this compound analogs is a critical determinant of their interaction with biological targets. The relative orientation of the pyrazole and piperidine rings, as well as the conformation of the piperidine ring itself (chair, boat, or twist-boat), can significantly influence binding affinity and efficacy.

Studies on conformationally constrained analogs of related pyrazole-piperidine structures have shed light on the importance of specific ligand conformations for receptor recognition. For example, in a study of analogs of the cannabinoid receptor 1 (CB1) antagonist SR141716, which features a 1-(diaryl)pyrazole-3-carboxamide core with a piperidinyl substituent, constraining the rotation of the aryl rings led to a decrease in receptor affinity and potency. nih.gov This suggests that a degree of conformational flexibility is necessary for optimal receptor interaction, or that the constrained analogs adopt a suboptimal orientation for binding. nih.gov

Computational analysis and NMR studies have been employed to determine the rotational energy barriers between the pyrazole and other ring systems within such scaffolds. nih.gov These studies help in understanding the preferred conformations in solution and can guide the design of new analogs with improved binding properties. The introduction of steric bulk or modifications that alter the molecular electrostatic potential can lead to unfavorable interactions with the receptor, highlighting the delicate balance required for optimal binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For pyrazole and piperidine-containing scaffolds, 2D and 3D-QSAR models have been instrumental in understanding the key structural features required for activity and in predicting the potency of novel analogs. researchgate.netnih.gov

In a typical 2D-QSAR study, various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for a set of analogs with known biological activities. researchgate.net Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to develop a model that correlates these descriptors with activity. researchgate.net For instance, a QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors revealed that adjacency and distance matrix descriptors were highly influential on their activity. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic field requirements for optimal interaction with a receptor. nih.gov These models can generate contour maps that visualize regions where bulky groups or specific electrostatic charges are favorable or unfavorable for activity, thereby guiding the design of more potent compounds. nih.gov While a specific QSAR model for this compound analogs is not extensively reported in the public domain, the principles from studies on related pyrazole derivatives are directly applicable. nih.govresearchgate.net

Pharmacophore Elucidation for Target Interactions

Pharmacophore modeling is a powerful tool in drug discovery that defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. For this compound analogs, elucidating the pharmacophore is crucial for designing new compounds with improved affinity and selectivity.

The process of pharmacophore model development can be either ligand-based, using a set of known active molecules, or structure-based, if the 3D structure of the target receptor is available. spirochem.com For instance, a pharmacophore model for corticotropin-releasing factor 1 (CRF1) receptor antagonists was developed based on a series of N3-phenylpyrazinones, identifying key features like hydrogen bond acceptors, a hydrogen bond donor, hydrophobic regions, and an aromatic ring. spirochem.com

For the this compound scaffold, a hypothetical pharmacophore would likely include:

A hydrogen bond donor/acceptor feature associated with the pyrazole ring nitrogens.

A hydrophobic feature corresponding to the methyl group on the pyrazole.

A basic nitrogen feature from the piperidine ring, which can engage in ionic interactions.

Additional hydrophobic or hydrogen bonding features depending on the substituents on the piperidine nitrogen.

Such pharmacophore models can be used to virtually screen large compound libraries to identify novel hits with the desired structural features, accelerating the drug discovery process. nih.gov

Preclinical Pharmacological Investigations of 4 5 Methyl 1h Pyrazol 3 Yl Piperidine and Derivatives

Cellular Pathway Interrogations

Understanding the mechanism of action is crucial for drug development. Studies into pyrazole-piperidine derivatives have begun to elucidate the cellular pathways they modulate.

EGFR Tyrosine Kinase Pathway: Molecular docking studies of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives have revealed their mode of binding within the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. A key interaction observed was a hydrogen bond with the methionine 793 residue, providing a structural basis for their antitumor activity by inhibiting this critical cancer signaling pathway.

Tubulin Polymerization: The anti-proliferative activity of some 5-aminopyrazole derivatives has been linked to the disruption of microtubule dynamics. Molecular modeling suggested that the most active compounds are capable of interacting with the colchicine (B1669291) binding site on the tubulin α/tubulin β/stathmin4 complex, thereby interfering with cell division. uvm.edu

NAD+ Salvage Pathway: Urea-containing derivatives featuring a 1-methyl-1H-pyrazol-5-yl group have been identified as potent activators of nicotinamide (B372718) phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, a critical process for cellular metabolism, energy production, and aging. Activation of this pathway is an attractive therapeutic strategy for a variety of diseases.

Immune Microenvironment Remodeling: Inhibition of the PAK4 kinase has been shown to remodel the tumor microenvironment. This action sensitizes tumors to immune checkpoint blockade therapies, suggesting a mechanism that involves modulating the interaction between cancer cells and the host immune system. nih.gov

Mechanistic Elucidation of Action for 4 5 Methyl 1h Pyrazol 3 Yl Piperidine Analogs

Molecular Target Identification and Validation

The 4-(pyrazol-yl)piperidine scaffold is a versatile pharmacophore that has been shown to interact with a variety of molecular targets, depending on the specific substitutions on the pyrazole (B372694) and piperidine (B6355638) rings. Research into analogs of 4-(5-methyl-1H-pyrazol-3-yl)piperidine has led to the identification and validation of several key protein targets.

One prominent target for pyrazolyl piperidine analogs is Factor Xa (FXa) , a critical enzyme in the blood coagulation cascade. researchgate.net Inhibition of FXa is a validated strategy for the prevention and treatment of thromboembolic disorders. A series of pyrazolyl piperidine derivatives were designed and synthesized as potential FXa inhibitors. researchgate.net In vitro studies demonstrated that these compounds could effectively inhibit FXa, with some analogs showing high potency. researchgate.net The validation of FXa as a target for these analogs was further supported by anticoagulant activity observed in human plasma assays. researchgate.net

Another significant molecular target identified for this class of compounds is the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) . nih.gov This receptor is a promising therapeutic target for cognitive deficits associated with neurological and psychiatric disorders. nih.gov Medicinal chemistry efforts have identified pyrazole-piperidine derivatives that act as potent and selective full agonists of the α7 nAChR. nih.gov These compounds have shown efficacy in preclinical models of cognition, validating the α7 nAChR as a viable target for this chemical series. nih.gov

Furthermore, p21-activated kinase 4 (PAK4) has been identified as a molecular target for certain pyrazolyl-piperazine analogs, a closely related scaffold. mdpi.com PAK4 is implicated in cancer cell proliferation, migration, and invasion. Docking studies and subsequent biological assays confirmed that these compounds bind to the ATP-binding site of PAK4, leading to its inhibition. mdpi.com This suggests that with appropriate structural modifications, this compound analogs could also be directed to target PAK4.

The pyrazole ring, a key component of these analogs, is known to act as a ligand that can bind to the active sites of enzymes and receptors, thereby modulating their activity. The diverse range of identified targets underscores the chemical tractability of the 4-(pyrazol-yl)piperidine core structure.

Table 1: Identified Molecular Targets for 4-(Pyrazol-yl)piperidine Analogs and Related Compounds

| Compound Class | Molecular Target | Therapeutic Area | Reference |

|---|---|---|---|

| Pyrazolyl piperidine analogs | Factor Xa (FXa) | Anticoagulation | researchgate.net |

| Pyrazole-piperidine derivatives | α7 nicotinic acetylcholine receptor (α7 nAChR) | Cognitive Disorders | nih.gov |

| Pyrazolyl-piperazine analogs | p21-activated kinase 4 (PAK4) | Oncology | mdpi.com |

Signaling Pathway Perturbations

The interaction of this compound analogs with their molecular targets leads to the perturbation of various intracellular signaling pathways. The specific pathways affected are dictated by the function of the molecular target being modulated.

For analogs targeting the α7 nicotinic acetylcholine receptor , their agonistic activity is expected to modulate downstream signaling cascades involved in learning and memory. The α7 nAChR is a ligand-gated ion channel, and its activation leads to an influx of calcium ions. This can subsequently influence a variety of calcium-dependent signaling pathways, including those involving CaMKII and CREB, which are crucial for synaptic plasticity.

In the context of oncology, pyrazole derivatives have been shown to induce apoptosis and inhibit the mTOR signaling pathway . nih.govmdpi.com The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway by pyrazole-containing compounds can lead to cell cycle arrest and apoptosis in cancer cells. nih.govmdpi.com For instance, certain 5-phenyl-1H-pyrazole derivatives have demonstrated antiproliferative activity by inhibiting BRAF(V600E), a key kinase in the MAPK/ERK signaling pathway, which is often dysregulated in cancer. nih.govmdpi.com

Analogs with activity at serotonergic receptors, such as certain piperazine (B1678402) derivatives with a pyrazole moiety, have been shown to modulate the serotonergic pathway . nih.gov The anxiolytic-like effects of one such compound were antagonized by a 5-HT1A antagonist, indicating that its mechanism of action involves the modulation of serotonin (B10506) signaling. nih.gov

The inhibition of Factor Xa by pyrazolyl piperidine analogs directly perturbs the blood coagulation cascade . researchgate.net By blocking the activity of FXa, these compounds prevent the conversion of prothrombin to thrombin, a key step in the formation of fibrin (B1330869) clots. This targeted disruption of the coagulation pathway highlights the specific mechanism through which these compounds exert their anticoagulant effects. researchgate.net

Table 2: Signaling Pathways Perturbed by 4-(Pyrazol-yl)piperidine Analogs and Related Compounds

| Compound Class | Signaling Pathway | Effect | Reference |

|---|---|---|---|

| Pyrazole-piperidine derivatives (α7 nAChR agonists) | Calcium signaling | Activation | nih.gov |

| Pyrazole derivatives | mTOR pathway | Inhibition | nih.govmdpi.com |

| 5-phenyl-1H-pyrazole derivatives | MAPK/ERK pathway (via BRAF inhibition) | Inhibition | nih.govmdpi.com |

| Pyrazolyl-piperazine derivatives | Serotonergic pathway | Modulation | nih.gov |

| Pyrazolyl piperidine analogs (FXa inhibitors) | Blood Coagulation Cascade | Inhibition | researchgate.net |

Binding Site Characterization

The characterization of the binding site interactions of this compound analogs with their protein targets is crucial for understanding their mechanism of action and for guiding further drug design. Computational modeling and experimental data have provided insights into these interactions.

For analogs targeting Factor Xa , molecular docking studies have revealed that they occupy the active site of the enzyme in a manner similar to the established anticoagulant, Rivaroxaban. researchgate.net These studies suggest that specific substitutions on the pyrazolyl piperidine core can form key interactions with amino acid residues within the S1 and S4 pockets of the FXa active site, which is essential for potent inhibition.

In the case of p21-activated kinase 4 (PAK4) , docking analysis of a pyrazolyl-piperazine analog showed that the compound binds to the ATP-binding site. mdpi.com The pyrazole motif and the amine linker were predicted to form hydrogen bond interactions with the hinge region of the kinase. The piperidine (or piperazine) ring projects substituents into the P-loop, a hydrophobic region of the kinase, contributing to the binding affinity. mdpi.com

For pyrazole derivatives in general, computational studies using Density Functional Theory (DFT) have been employed to understand their structural and electronic properties, which in turn influence their binding characteristics. nih.gov Molecular electrostatic potential (MEP) analysis can indicate regions of the molecule that are likely to be involved in electrophilic or nucleophilic interactions with a biological target. nih.gov For example, in some pyrazole derivatives, the amide and nitro groups have been identified as centers for electrophilic attacks. nih.gov

The analgesic effects of some piperidine derivatives have been linked to their interaction with opioid receptors . indexcopernicus.com While the specific binding site interactions for this compound analogs at these receptors have not been fully elucidated, it is hypothesized that the piperidine moiety plays a crucial role in anchoring the molecule within the receptor binding pocket.

Table 3: Binding Site Interactions for 4-(Pyrazol-yl)piperidine Analogs and Related Compounds

| Molecular Target | Key Binding Site Features | Interacting Moieties | Reference |

|---|---|---|---|

| Factor Xa (FXa) | S1 and S4 pockets of the active site | Pyrazolyl piperidine core and substituents | researchgate.net |

| p21-activated kinase 4 (PAK4) | ATP-binding site, hinge region, P-loop | Pyrazole motif, amine linker, piperazine ring substituents | mdpi.com |

| Opioid Receptors | Receptor binding pocket | Piperidine moiety | indexcopernicus.com |

Computational and Theoretical Chemistry Applications

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and geometry of molecules. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP/6-311G(d,p) level of theory, are employed to determine the optimized molecular structure, including bond lengths and angles. researchgate.netnih.gov These studies provide a detailed three-dimensional model of the molecule at its lowest energy state. researchgate.net

From the optimized geometry, various global reactivity descriptors can be calculated. These parameters, derived from the energies of the frontier molecular orbitals, help in predicting the chemical reactivity and stability of the molecule. researchgate.netresearchgate.net For instance, a study on a similar pyrazole derivative, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, calculated a HOMO-LUMO energy gap of 5.0452 eV, indicating its relative stability. nih.gov

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for Pyrazole Derivatives

| Descriptor | Formula | Significance | Typical Value Range (eV) for Pyrazole Derivatives |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.net | 4.0 - 5.1 |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. | 5.3 - 6.5 |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. | 0.2 - 2.1 |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. | 3.2 - 3.8 |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. | 2.0 - 2.5 |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. | 0.20 - 0.25 |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. researchgate.net | 2.5 - 3.0 |

Note: Data is illustrative and based on published values for related pyrazole structures. researchgate.netnih.govresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in drug discovery for screening potential inhibitors. researchgate.net For pyrazole-piperidine scaffolds, docking studies have been performed against various protein targets, including enzymes implicated in cancer and inflammation, such as cyclooxygenase-2 (COX-2) and various protein kinases. researchgate.netresearchgate.net

In these simulations, the 4-(5-methyl-1H-pyrazol-3-yl)piperidine molecule would be placed into the active site of a target protein to calculate its binding affinity (often expressed as a docking score or binding energy in kcal/mol) and to visualize the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. researchgate.net For example, docking studies on similar pyrazole derivatives have shown that the pyrazole ring is often crucial for forming key interactions within the enzyme's active site. researchgate.net Compounds with lower binding energies are considered more potent potential inhibitors. researchgate.net

Table 2: Example of Molecular Docking Results for Pyrazole Derivatives Against Kinase Targets

| Compound Class | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

| Pyrazole-thiadiazole | VEGFR-2 (2QU5) | -10.09 | (Not specified) |

| Pyrazole-thiadiazole | Aurora A (2W1G) | -8.57 | (Not specified) |

| Pyrazole-thiadiazole | CDK2 (2VTO) | -10.35 | (Not specified) |

| Pyrazole-piperidine | sEH (1ZD5) | (Not specified) | H-bond interactions noted |

Note: This table presents findings from various pyrazole derivatives to illustrate the application of molecular docking. researchgate.netresearchgate.net

Prediction of Activity Spectra for Substances (PASS)

The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a compound's potential biological activities based on its 2D structure. nih.gov The algorithm compares the input structure with a vast database of known biologically active compounds and provides probabilities for various pharmacological effects, mechanisms of action, and toxicities. nih.govclinmedkaz.org The results are presented as a pair of probabilities: Pa (probability to be active) and Pi (probability to be inactive). nih.gov

For novel piperidine (B6355638) derivatives, PASS analysis can reveal a wide range of potential applications, including as treatments for cancer or central nervous system diseases, and as potential anti-inflammatory or antimicrobial agents. clinmedkaz.orgclinmedkaz.org A PASS analysis of this compound would generate a list of probable activities where Pa > Pi, helping to direct future preclinical research. clinmedkaz.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The properties of these two orbitals are critical for determining a molecule's reactivity. youtube.com The HOMO acts as an electron donor, representing the nucleophilic nature of the molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable, less stable, and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are used to determine the energies of these orbitals and visualize their distribution across the molecule. nih.gov For pyrazole derivatives, the HOMO and LUMO are often distributed across the pyrazole and adjacent ring systems. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. libretexts.org It is used to predict how molecules will interact with each other and to identify sites for electrophilic and nucleophilic attack. researchgate.net An MEP map uses a color scale to represent different electrostatic potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net Green and yellow represent areas of neutral or intermediate potential. researchgate.net

For a molecule like this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrazole ring, identifying them as likely sites for hydrogen bonding or coordination. rsc.org The hydrogen atom on the piperidine nitrogen would likely be a region of positive potential (blue). researchgate.net This analysis is invaluable for understanding non-covalent interactions in ligand-receptor binding. nih.gov

Investigations into Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like telecommunications and optical data storage. Computational chemistry can predict the NLO properties of a molecule, primarily through the calculation of its dipole moment (μ) and first-order hyperpolarizability (β). researchgate.net Molecules with large hyperpolarizability values, significant charge transfer characteristics, and a small HOMO-LUMO gap are often good candidates for NLO materials. researchgate.netnih.gov

DFT studies on related heterocyclic compounds have been used to calculate these properties. researchgate.net For pyrazole derivatives, the presence of donor and acceptor groups can enhance intramolecular charge transfer, leading to higher NLO responses. nih.gov A computational investigation into this compound would involve calculating its hyperpolarizability to assess its potential as an NLO material. researchgate.net

Development of Novel Analogs and Lead Optimization Strategies

Design Principles for Pyrazole-Piperidine Hybrid Molecules

The design of hybrid molecules incorporating both pyrazole (B372694) and piperidine (B6355638) rings is a strategic approach in medicinal chemistry, leveraging the distinct properties of each heterocycle. rsc.orgnih.gov Pyrazoles are five-membered aromatic rings with two adjacent nitrogen atoms, a structure that is a cornerstone in many pharmaceuticals. nih.govresearchgate.netnih.gov This ring system is electronically rich and can act as both a hydrogen bond donor and acceptor, making it an effective "hinge-binder" that can interact with the backbone of protein kinases. acs.orgmdpi.com

Piperidine, a six-membered nitrogen-containing heterocycle, is a prevalent scaffold in natural products and synthetic drugs. ajchem-a.com It provides a versatile, non-planar structure that can be functionalized to explore three-dimensional space and interact with specific pockets within a biological target. ajchem-a.comnih.gov The combination of the planar, aromatic pyrazole with the saturated, conformationally flexible piperidine allows for the creation of molecules with well-defined spatial arrangements of functional groups, which is critical for achieving high-affinity binding to target proteins. frontiersin.orgnih.gov

The core design principle involves using the pyrazole moiety to anchor the molecule to a specific region of the target, often the highly conserved ATP-binding site in kinases, while the piperidine unit and its substituents are modified to achieve selectivity and improve pharmacokinetic properties. acs.orgacs.org Structure-activity relationship (SAR) studies guide these modifications, exploring how different substituents on both rings influence biological activity. researchgate.net For instance, molecular hybridization, the intentional combination of these two pharmacophores into a single molecular framework, is a key strategy aimed at producing compounds with enhanced biological activity. rsc.orgnih.gov

Scaffold Rigidification and Modifications

A common strategy to enhance the potency and selectivity of flexible molecules is scaffold rigidification. Reducing the number of rotatable bonds can decrease the entropic penalty upon binding to a target, leading to a potential increase in activity. acs.orgacs.org For pyrazole-piperidine analogs, this often involves modifications to the piperidine ring.

Researchers have explored several approaches to rigidify the piperidine scaffold:

Bridged Systems: Introducing a bridgehead system creates a bicyclic structure, locking the piperidine ring into a specific conformation. While this can enhance potency, in some cases, a modest loss of activity has been observed, indicating that the induced conformation may not be optimal for target binding. acs.orgacs.org

Spirocyclic Analogs: The incorporation of spirocyclic systems, such as a spiro[3.3]heptane analog in place of the piperidine, is another method to introduce conformational restraint. acs.orgacs.org This modification can also serve to lower the lipophilicity of the molecule. acs.orgacs.org

Ring Substitutions: A more subtle approach to influencing conformation is the addition of substituents directly onto the piperidine ring. Installing one or two methyl groups, for example, can shift the ring's conformational equilibrium. acs.orgacs.org In one study, the introduction of two syn-methyl groups on the piperidine ring was hypothesized to force the ring predominantly into a single chair conformation, which led to significant improvements in potency. acs.org

The table below summarizes the impact of various piperidine modifications on the inhibitory activity of LATS1/2 kinase inhibitors, which evolved from a pyrazole-piperidine scaffold.

Table 1: Effect of Piperidine Domain Modification on LATS1/2 Inhibition Data sourced from a study on LATS1/2 kinase inhibitors. acs.org

| Compound | Modification | LATS1 IC₅₀ (nM) | LATS2 IC₅₀ (nM) |

|---|---|---|---|

| 11 | 3-piperidine | 1400 | 1200 |

| 15 | Bridgehead system | 1100 | 1100 |

| 16 | Spiro[3.3]heptane analog | 1500 | 1500 |

| 17 | Single methyl on piperidine | 170 | 140 |

| 18 | Two methyl groups on piperidine | 52 | 40 |

Strategies for Enhancing Selectivity and Potency

Optimizing the potency and selectivity of pyrazole-piperidine analogs is a multi-faceted process involving systematic structural modifications and evaluation of their biological effects. researchgate.net Key strategies include substitutions on both the pyrazole and piperidine rings as well as the linker connecting them.

Modifications to the Pyrazole Ring: The pyrazole ring is often critical for binding to the target protein. acs.org In kinase inhibitors, it frequently serves as the hinge-binding element. acs.org Researchers have synthesized and screened alternative heterocycles to replace the pyrazole to identify moieties that could improve potency. acs.org However, such changes can also impact selectivity against other kinases. acs.org Substituents on the pyrazole ring itself can also be varied. For example, the presence of a fluoro group or a methoxy (B1213986) group on a phenyl ring attached to the pyrazole has been shown to enhance anti-inflammatory activity in certain series. researchgate.net

Modifications to the Piperidine Ring: The piperidine moiety offers numerous opportunities for modification to enhance potency and fine-tune physicochemical properties. frontiersin.orgnih.gov

N-Substitution: The nitrogen atom of the piperidine ring is a common site for functionalization. acs.orgacs.org Studies have shown that while an unsubstituted piperidine (NH) can be active, adding small alkyl groups like methyl or isopropyl can modulate potency and metabolic stability. acs.orgacs.org In some series, replacing the basic nitrogen with an amide was tolerated, albeit with lower activity. acs.orgacs.org

Aromatic Substitutions: In analogs where the piperidine is further substituted with an aromatic ring, modifications to that ring can dramatically affect potency. A study on inhibitors of Trypanosoma cruzi found that a 4-fluorobenzyl substituent on the piperidine nitrogen resulted in sub-micromolar potency, a significant improvement over unsubstituted or other substituted analogs. frontiersin.orgnih.gov

The following table illustrates the structure-activity relationship of N-substituted piperidine analogs in inhibiting T. cruzi.

**Table 2: In Vitro Activity of Phenylpyrazolones with a Piperidine Linker against T. cruzi*** *Data sourced from a study on Trypanosoma cruzi inhibitors. frontiersin.org

| Compound | R Group (on Piperidine Nitrogen) | pIC₅₀ vs T. cruzi | cLogP |

|---|---|---|---|

| 41 | H | <4.2 | 2.3 |

| 74 | 2-Furanylmethyl | 5.0 | 3.5 |

| 77 | 3-Pyridinylmethyl | 5.3 | 4.4 |

| 75 | Benzyl | ~5.6 | - |

| 76 | 4-Fluorobenzyl | 6.1 | 4.6 |

By systematically applying these design principles—combining key pharmacophores, employing scaffold rigidification, and exploring diverse substitutions—researchers can effectively navigate the complex process of lead optimization to develop potent and selective pyrazole-piperidine-based therapeutic agents.

Future Research Directions and Therapeutic Potential Preclinical Perspective

Emerging Applications in Neglected Tropical Diseases

Neglected tropical diseases (NTDs) affect over a billion people worldwide, yet research and development for new treatments remain underfunded. The pyrazole (B372694) nucleus, a core component of 4-(5-methyl-1H-pyrazol-3-yl)piperidine, has been identified as a promising starting point for the development of novel anti-parasitic agents.

Recent preclinical studies have highlighted the potential of pyrazole derivatives in combating schistosomiasis, a debilitating parasitic disease caused by Schistosoma flatworms. In one such study, a series of pyrazoline derivatives were synthesized and evaluated for their activity against adult Schistosoma mansoni worms ex vivo. Several of these compounds demonstrated significant efficacy, with the most potent exhibiting a 50% effective concentration (EC50) of less than 10 µM. nih.gov Notably, the active compounds also led to a marked reduction in egg production, a key factor in the pathology and transmission of the disease. nih.gov

These findings suggest that the pyrazole scaffold is a viable pharmacophore for targeting S. mansoni. The structural similarity of this compound to these active pyrazolines warrants its investigation as a potential antischistosomal agent. Future preclinical research could involve screening this compound and its derivatives against various life stages of the parasite and in animal models of schistosomiasis.

| Compound Class | Target Organism | Key Preclinical Findings | Reference |

| Pyrazoline derivatives | Schistosoma mansoni | EC50 < 10 µM against adult worms; significant reduction in egg fecundity. | nih.gov |

Advancements in Targeted Therapies for Specific Disease Areas

The development of targeted therapies, which act on specific molecular targets associated with a disease, is a cornerstone of modern drug discovery. While the precise molecular targets of this compound are still under investigation, research on analogous pyrazole-containing compounds provides insights into potential mechanisms of action and therapeutic applications, particularly in oncology.

For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their anti-tumor activities. One compound in this class was found to be a potent inhibitor of the c-MET kinase, a receptor tyrosine kinase that is often dysregulated in various cancers. nih.gov This compound demonstrated effective tumor growth inhibition in preclinical models. nih.gov Similarly, other novel pyrazole derivatives have been designed and evaluated for their ability to inhibit the p53-MDM2 interaction, a critical pathway in cancer cell survival. nih.gov While these specific compounds showed weak to moderate activity in inhibiting this interaction, they displayed potent antiproliferative effects against several human cancer cell lines. nih.gov

These studies underscore the potential for pyrazole-based scaffolds to be developed into highly specific inhibitors of key signaling molecules in cancer. Future preclinical research on this compound could, therefore, focus on screening it against a panel of cancer-related kinases and other relevant targets to identify its mechanism of action and potential as a targeted anticancer agent.

| Compound Series | Investigated Target/Pathway | Relevant Disease Area | Preclinical Activity | Reference |

| Pyrazolo[3,4-d]pyrimidines | c-MET kinase | Cancer | Effective tumor growth inhibition in models with c-MET dependence. | nih.gov |

| Novel pyrazole derivatives | p53-MDM2 interaction | Cancer | Moderate to potent antiproliferative activity against various cancer cell lines. | nih.gov |

Integration of Artificial Intelligence in Compound Design

The integration of artificial intelligence (AI) and machine learning is revolutionizing the field of drug discovery by accelerating the design and optimization of novel therapeutic compounds. mdpi.com Generative AI models, for example, can be trained on vast libraries of known bioactive molecules to design new compounds with desired pharmacological properties. nih.gov

For a scaffold like this compound, AI could be employed in several ways. Generative models could be used to create novel derivatives with optimized potency, selectivity, and pharmacokinetic profiles. Predictive algorithms could also be utilized to screen these virtual compounds against various biological targets, helping to prioritize the most promising candidates for synthesis and preclinical testing. This computational approach can explore a much larger chemical space than traditional methods, increasing the likelihood of discovering novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(5-methyl-1H-pyrazol-3-yl)piperidine, and how are intermediates purified?

- Methodological Answer : Synthesis often involves coupling reactions between pyrazole derivatives and piperidine scaffolds. For example, intermediates like methyl (2R,4R)-1-[(3-chloro-2-fluoro-phenyl)methyl]-4-[(3-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyridyl)methyl]piperidine-4-carboxylate (related to the target compound) are synthesized via multi-step protocols using dichloromethane as a solvent and sodium hydroxide for deprotonation . Purification typically employs column chromatography with silica gel and recrystallization using ethanol/water mixtures. Yield optimization requires careful monitoring of reaction temperature and stoichiometric ratios.

Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound derivatives?

- Methodological Answer :

- X-ray crystallography resolves crystal packing and stereochemistry, as demonstrated for structurally analogous compounds like 1-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one .

- NMR spectroscopy (1H, 13C) identifies proton environments and carbon frameworks. For example, piperidine protons typically resonate between δ 1.5–3.5 ppm in CDCl3 .

- High-resolution mass spectrometry (HRMS) validates molecular formulas.

Q. What are the dominant biological targets for piperidine-pyrazole hybrids, and how are in vitro assays designed?

- Methodological Answer : These compounds often target enzymes (e.g., kinases, phosphatases) or receptors (e.g., GPCRs). For example, PF-06465469 (a related piperidine-triazole derivative) was studied for phosphatase inhibition using enzymatic assays with fluorescence-based substrates . Assays typically involve:

- Dose-response curves (IC50 determination) at pH 7.4 and 37°C.

- Negative controls (e.g., DMSO vehicle) and positive controls (known inhibitors).

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational modeling and experimental data for this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict molecular geometry and electronic properties. Compare computed IR spectra or dipole moments with experimental data to validate models .

- Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding poses. Discrepancies may arise from solvent effects or protein flexibility; refine models using molecular dynamics simulations (e.g., AMBER) .

Q. What strategies optimize reaction yields for challenging coupling steps in piperidine-pyrazole synthesis?

- Methodological Answer :

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh3)4) improve Suzuki-Miyaura coupling efficiency for aryl-pyrazole intermediates .

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in SN2 reactions involving piperidine .

- Microwave-assisted synthesis reduces reaction times from hours to minutes, improving yield by minimizing side reactions .

Q. How should researchers address contradictory data in stability studies of this compound under varying pH conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C. Monitor degradation via HPLC with a C18 column and UV detection at 254 nm .

- pH-rate profiling : Plot degradation rate constants (k) vs. pH to identify stable pH ranges. Contradictions may arise from buffer catalysis; use non-nucleophilic buffers (e.g., phosphate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.